molecular formula C15H21NO5 B387302 3,4,5-trimethoxy-N-(oxolan-2-ylmethyl)benzamide CAS No. 94296-86-3

3,4,5-trimethoxy-N-(oxolan-2-ylmethyl)benzamide

Cat. No.: B387302
CAS No.: 94296-86-3
M. Wt: 295.33g/mol
InChI Key: ALGAPMXFTBJIPJ-UHFFFAOYSA-N
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Description

3,4,5-trimethoxy-N-(oxolan-2-ylmethyl)benzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of three methoxy groups attached to the benzene ring and a tetrahydrofuran-2-ylmethyl group attached to the nitrogen atom of the amide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4,5-trimethoxy-N-(oxolan-2-ylmethyl)benzamide typically involves the following steps:

    Formation of 3,4,5-Trimethoxybenzoic Acid: This can be achieved by the methylation of gallic acid using dimethyl sulfate in the presence of a base such as potassium carbonate.

    Conversion to 3,4,5-Trimethoxybenzoyl Chloride: The 3,4,5-trimethoxybenzoic acid is then converted to its corresponding acyl chloride using thionyl chloride.

    Amidation Reaction: The 3,4,5-trimethoxybenzoyl chloride is reacted with tetrahydrofuran-2-ylmethylamine to form this compound. This reaction is typically carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3,4,5-trimethoxy-N-(oxolan-2-ylmethyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The amide group can be reduced to form an amine.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Lithium aluminum hydride or borane can be used for the reduction of the amide group.

    Substitution: Strong nucleophiles such as sodium methoxide or sodium ethoxide can be used for nucleophilic aromatic substitution reactions.

Major Products

    Oxidation: Formation of 3,4,5-trimethoxybenzaldehyde or 3,4,5-trimethoxybenzoic acid.

    Reduction: Formation of 3,4,5-trimethoxy-N-(tetrahydro-furan-2-ylmethyl)amine.

    Substitution: Formation of various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

3,4,5-trimethoxy-N-(oxolan-2-ylmethyl)benzamide has several scientific research applications:

    Medicinal Chemistry: It can be used as a lead compound for the development of new drugs, particularly those targeting neurological disorders due to its potential interactions with neurotransmitter receptors.

    Materials Science: It can be used in the synthesis of novel organic materials with specific electronic or optical properties.

    Biological Studies: It can be used as a probe to study the interactions of small molecules with biological macromolecules such as proteins and nucleic acids.

Mechanism of Action

The mechanism of action of 3,4,5-trimethoxy-N-(oxolan-2-ylmethyl)benzamide involves its interaction with specific molecular targets, such as receptors or enzymes. The methoxy groups and the tetrahydrofuran-2-ylmethyl group play a crucial role in its binding affinity and specificity. The compound may modulate the activity of its targets by either activating or inhibiting their function, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    3,4,5-Trimethoxybenzamide: Lacks the tetrahydrofuran-2-ylmethyl group, which may result in different binding properties and biological activities.

    3,4,5-Trimethoxy-N-methylbenzamide: Contains a methyl group instead of the tetrahydrofuran-2-ylmethyl group, which may affect its solubility and reactivity.

Uniqueness

3,4,5-trimethoxy-N-(oxolan-2-ylmethyl)benzamide is unique due to the presence of the tetrahydrofuran-2-ylmethyl group, which can enhance its binding affinity and specificity for certain molecular targets. This structural feature may also influence its pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion.

Properties

IUPAC Name

3,4,5-trimethoxy-N-(oxolan-2-ylmethyl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO5/c1-18-12-7-10(8-13(19-2)14(12)20-3)15(17)16-9-11-5-4-6-21-11/h7-8,11H,4-6,9H2,1-3H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALGAPMXFTBJIPJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)NCC2CCCO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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